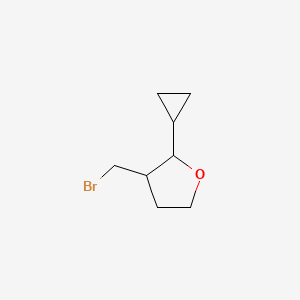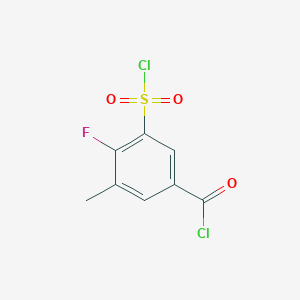
5-(4-Chlorophenoxy)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Aminopentyl)oxy]-4-chlorobenzene is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . This compound is characterized by the presence of an aminopentyl group attached to a chlorobenzene ring through an ether linkage. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Aminopentyl)oxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 5-bromo-1-pentylamine under basic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1-[(5-Aminopentyl)oxy]-4-chlorobenzene are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[(5-Aminopentyl)oxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aminopentyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
科学研究应用
1-[(5-Aminopentyl)oxy]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(5-Aminopentyl)oxy]-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aminopentyl group may facilitate binding to target proteins, while the chlorobenzene moiety can enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
1-[(2-Aminopentyl)oxy]-4-chlorobenzene: Similar structure but with the aminopentyl group attached at a different position.
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride: Contains additional bromine atoms, leading to different chemical properties and reactivity.
Uniqueness
1-[(5-Aminopentyl)oxy]-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopentyl group enhances its potential for biological interactions, while the chlorobenzene ring provides stability and reactivity.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
5-(4-chlorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 |
InChI 键 |
RIPBVIMAJIKRLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCCCCCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


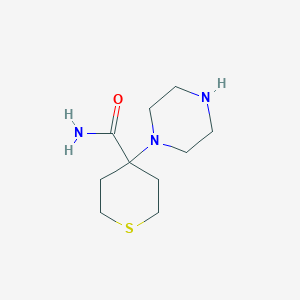
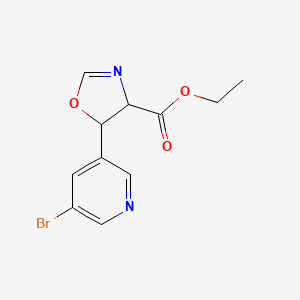
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
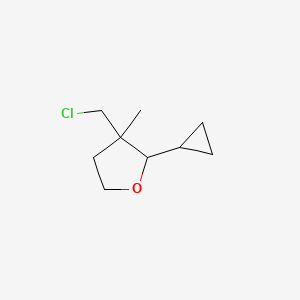
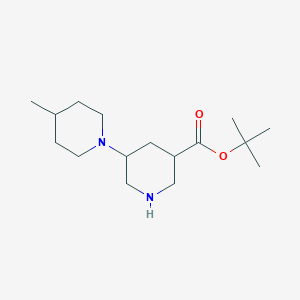


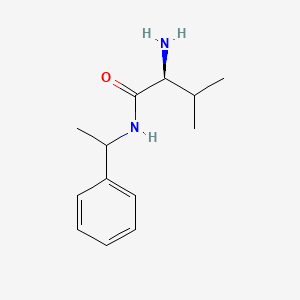


![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
